4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide typically involves multiple steps, including sulfonylation and amidation reactions. The starting materials often include morpholine derivatives and benzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or sulfone derivatives .
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine rings may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
- 4-(4-Aminophenyl)morpholin-3-one
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
Its ability to undergo various chemical reactions and its potential as a versatile building block in organic synthesis further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O8S2/c33-27(21-4-8-25(9-5-21)41(35,36)31-12-16-39-17-13-31)29-23-2-1-3-24(20-23)30-28(34)22-6-10-26(11-7-22)42(37,38)32-14-18-40-19-15-32/h1-11,20H,12-19H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZDMJWVEPZBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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